Ethyl 4-(2-(pyrazin-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(pyrazin-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H17N5O3S and its molecular weight is 347.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Several studies have focused on the synthesis of compounds with structures somewhat related to Ethyl 4-(2-(pyrazin-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate, exploring their biological activities. For instance, the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated their antimicrobial, antilipase, and antiurease activities. Some of these synthesized compounds exhibited moderate to good antimicrobial activity against tested microorganisms, showcasing potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).
Antituberculosis Activity
The design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors highlight the potential of such compounds in treating tuberculosis. One of the synthesized compounds showed promising activity against all tests, including inhibiting Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating the role of these compounds in developing new antituberculosis drugs (Jeankumar et al., 2013).
Anticancer Potential
Research into the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition also demonstrates the anticancer potential of similar compounds. These studies have led to the identification of promising inhibitors with significant activity against Mycobacterium tuberculosis, as well as a lack of cytotoxicity in eukaryotic cells, suggesting their suitability for further exploration as anticancer agents (Reddy et al., 2014).
Molecular Synthesis and Structural Analysis
The unexpected reaction of Ethyl 4-(Chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving ANRORC rearrangement and N-formylation, emphasizes the complexity and the intriguing outcomes of chemical reactions involving similar compounds. This study provides valuable insights into reaction mechanisms and structural analysis, contributing to the broader understanding of chemical synthesis (Ledenyova et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Thiazoles, which are part of the compound’s structure, are found in many biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells , indicating some level of bioavailability.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Action Environment
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s action and efficacy.
Properties
IUPAC Name |
ethyl 4-(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-2-23-15(22)20-7-5-19(6-8-20)14(21)12-10-24-13(18-12)11-9-16-3-4-17-11/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHVYPNLBFUNPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.